Technical Guide: rac-Clopidogrel-MP Endo Derivative Chemical Structure
Technical Guide: rac-Clopidogrel-MP Endo Derivative Chemical Structure
The following guide details the chemical structure, formation, and technical specifications of the rac-Clopidogrel-MP Endo Derivative .
[1][2]
Executive Summary
rac-Clopidogrel-MP Endo Derivative (Chemical Formula: C₂₅H₂₆ClNO₆S ) is a stabilized reference standard used in the pharmaceutical analysis of Clopidogrel metabolism. It represents the 3-methoxyphenacyl (MP) alkylated form of the "endo" isomer of the Clopidogrel active metabolite.
Unlike the pharmacologically active "cis" metabolite (H4), which possesses an exocyclic double bond, the "endo" derivative is characterized by an endocyclic double bond within the piperidine ring.[1] This specific isomer is primarily formed via a Paraoxonase-1 (PON-1) mediated hydrolytic pathway, distinct from the Cytochrome P450 (CYP) oxidative pathway that generates the active metabolite.
Chemical Identity & Structure
Nomenclature and Classification
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CAS Number : 1346598-12-6 (Unlabeled), 1346597-76-9 (Isotope Labeled)
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Molecular Weight : 504.00 g/mol [6]
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Systematic Name : Methyl 2-(2-chlorophenyl)-2-{4-[2-(3-methoxyphenyl)-2-oxoethylthio]-3-(carboxymethyl)-1,2,3,6-tetrahydropyridin-1-yl}acetate (Generalized IUPAC based on structure).
Structural Components
The molecule is a tripartite conjugate consisting of:
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The Clopidogrel Core : A 2-chlorophenyl-glycine methyl ester scaffold.
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The "Endo" Metabolite Moiety : A tetrahydropyridine ring where the original thiophene ring has opened to form a thiol (derivatized) and a carboxylic acid side chain. The critical "endo" feature is the double bond located inside the piperidine ring (typically between C3 and C4 or C4 and C5), contrasting with the exocyclic ethylidene group of the active metabolite.
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The MP Derivatizing Group : A 3-methoxyphenacyl moiety attached to the thiol sulfur. This group is introduced chemically using 2-bromo-3'-methoxyacetophenone (MPB) to trap the unstable thiol.
Stereochemistry
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Racemic ("rac") : The standard is typically supplied as a racemic mixture of enantiomers at the benzylic carbon (alpha to the chlorophenyl ring).
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Isomerism : The term "endo" strictly refers to the constitutional isomerism of the double bond position relative to the piperidine ring, distinguishing it from the "exo" (active) forms H3 and H4.
Formation Mechanism & Pathway
The formation of the Endo derivative highlights the dual metabolic pathways of Clopidogrel.[1] While CYP450 enzymes drive bioactivation, PON-1 drives the formation of the endo-isomer.
Metabolic Cascade (In Vivo)
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Oxidation : Clopidogrel is oxidized by CYP2C19/CYP1A2/CYP2B6 to 2-oxo-clopidogrel (a thiolactone intermediate).[7]
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Ring Opening (Bifurcation) :
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Path A (Bioactivation) : CYP-mediated oxidative opening leads to the Active Metabolite (H4) with an exocyclic double bond.
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Path B (Hydrolysis) : PON-1 mediated hydrolysis opens the thiolactone to form the Endo Metabolite , where the double bond migrates to an endocyclic position.[1]
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Chemical Derivatization (Ex Vivo)
Because the free thiol metabolites are highly unstable and prone to disulfide dimerization, blood samples are immediately treated with 3-Methoxyphenacyl Bromide (MPB) . This alkylating agent reacts with the free thiol (-SH) to form the stable thioether "MP derivative," allowing for accurate LC-MS/MS quantification.
Pathway Diagram
The following Graphviz diagram illustrates the divergence between the Active (Exo) and Endo pathways.
Caption: Divergent metabolic pathways of Clopidogrel leading to the Active (H4) and Endo metabolites, both stabilized via MPB derivatization.[7][8][9][10][11][12][13]
Analytical Characterization
Mass Spectrometry (LC-MS/MS)
The MP Endo derivative is detected using positive ion electrospray ionization (ESI+).
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Precursor Ion : [M+H]⁺ = 504.0 m/z
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Key Fragments :
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m/z 308 : Loss of the MP-thiol side chain (characteristic of the clopidogrel core).
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m/z 183 : 2-chlorobenzyl cation.
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m/z 155 : Chlorophenyl cation.
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-
Differentiation : The Endo derivative typically elutes at a distinct retention time compared to the H3/H4 active isomers on C18 columns due to the structural rigidity differences imposed by the endocyclic double bond.
NMR Spectroscopy
Proton NMR (¹H-NMR) is the definitive method for distinguishing the Endo derivative from the active metabolite.
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Endocyclic Alkene : A signal corresponding to the proton on the endocyclic double bond (typically a triplet or broad singlet in the olefinic region, ~5.5 - 6.5 ppm).
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MP Moiety :
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Methoxy group singlet (~3.8 ppm).
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Phenacyl methylene protons (singlet or AB system, ~4.0 - 4.5 ppm).
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Aromatic protons of the 3-methoxyphenyl group (6.8 - 7.5 ppm).
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Experimental Protocol: Derivatization & Extraction
Note: This protocol describes the generation of the MP-derivative from biological samples.
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Sample Collection : Collect whole blood into tubes containing EDTA (anticoagulant).
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Immediate Derivatization :
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Add 2-bromo-3'-methoxyacetophenone (MPB) solution (typically 500 mM in acetonitrile) to the blood immediately (within 30 seconds) to prevent thiol degradation.
-
Final concentration of MPB should be ~5-10 mM.
-
-
Acidification : Add dilute HCl to acidify the plasma (stabilizes the ester).
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Extraction :
-
Centrifuge to separate plasma.
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Perform Liquid-Liquid Extraction (LLE) using diethyl ether or ethyl acetate.
-
Evaporate solvent and reconstitute in mobile phase (Acetonitrile/Water + Formic Acid).
-
-
Analysis : Inject into LC-MS/MS system monitoring MRM transitions for the MP-Endo derivative (504 -> 308).
References
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Bouman, H. J., et al. (2011). Paraoxonase-1 is a major determinant of clopidogrel efficacy.[1] Nature Medicine. Link
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Dansette, P. M., et al. (2012). Cytochromes P450 Catalyze Both Steps of the Major Pathway of Clopidogrel Bioactivation, whereas Paraoxonase Catalyzes the Formation of a Minor Thiol Metabolite Isomer. Chemical Research in Toxicology. Link
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Tuan, N. M., et al. (2023). Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids. Molecules.[3][4][6][10][12][14][15][16] Link
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Axios Research. rac-Clopidogrel-MP Endo Derivative Product Data.Link
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Toronto Research Chemicals. Clopidogrel Endo Metabolite MP Derivative.[12]Link
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